molecular formula C15H19NO3 B14886189 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide

Cat. No.: B14886189
M. Wt: 261.32 g/mol
InChI Key: SYFGFOLNAWKQNA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropane carboxamide group attached to a dihydrobenzo dioxin moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2,3-dihydroxybenzoic acid as the starting material. The synthetic route includes:

    Alkylation of Phenolic Hydroxyl Group: This step involves the protection of the hydroxyl groups to prevent unwanted reactions.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted into an azide, which is a key intermediate.

    Curtius Rearrangement: This rearrangement transforms the azide into an isocyanate, which can then react with an amine to form the desired carboxamide.

    Hydrolysis and Salification: The final steps involve hydrolysis and purification to obtain the target compound with high purity.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to increase yield and purity while minimizing side reactions. The choice of solvents, reaction temperatures, and purification methods are critical factors in industrial synthesis. Techniques such as column chromatography and crystallization are commonly employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide apart from similar compounds is its unique combination of a cyclopropane carboxamide group and a dihydrobenzo dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H19NO3/c1-9(2)16-15(17)12-8-11(12)10-3-4-13-14(7-10)19-6-5-18-13/h3-4,7,9,11-12H,5-6,8H2,1-2H3,(H,16,17)

InChI Key

SYFGFOLNAWKQNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CC1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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